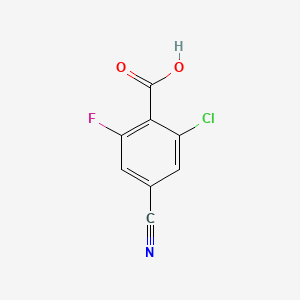

2-Chloro-4-cyano-6-fluorobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-cyano-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFWDVYYRPLSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735796 | |

| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258298-29-1 | |

| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-cyano-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-cyano-6-fluorobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-cyano-6-fluorobenzoic Acid

This guide provides a comprehensive overview of the known chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from established chemical databases and scientific literature.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a chlorine atom, a cyano group, and a fluorine atom on the benzoic acid framework, making it a potentially valuable intermediate in the synthesis of complex organic molecules.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1258298-29-1 | [1] |

| Molecular Formula | C₈H₃ClFNO₂ | [1] |

| Molecular Weight | 199.56 g/mol | [1] |

| InChI | InChI=1S/C8H3ClFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | [1] |

| InChIKey | WWFWDVYYRPLSKP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Notes | Source |

| Physical State | Solid (Predicted) | N/A | |

| Boiling Point | 318.7 ± 42.0 °C | Predicted | [2] |

| Density | 1.57 ± 0.1 g/cm³ | Predicted | [2] |

| XLogP3 | 1.9 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

Safety and Hazard Information

It is essential to handle this compound with appropriate safety precautions. The following GHS hazard classifications have been reported.

Table 3: GHS Hazard Classifications

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: GHS Classification information aggregated from various sources.[1]

Experimental Protocols

A plausible synthetic approach, inferred from methods for analogous compounds, involves the diazotization of an amino-substituted benzonitrile followed by hydrolysis.

Generalized Synthetic Pathway

The diagram below illustrates a logical workflow for a potential synthesis of the target compound, based on common organic chemistry transformations for similar structures. This represents a conceptual pathway rather than a validated experimental protocol.

Caption: Plausible synthetic route for this compound.

General Analytical Workflow

Once synthesized, the identity and purity of the compound would be confirmed through a standard battery of analytical techniques. The workflow for such a characterization is outlined below.

References

physicochemical characteristics of 2-Chloro-4-cyano-6-fluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-4-cyano-6-fluorobenzoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited experimental data is publicly available for this compound. The information presented in this guide is a combination of predicted data and experimental data from closely related compounds. All predicted data is clearly marked.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a combination of electron-withdrawing groups (chloro, cyano, and fluoro) on the benzoic acid backbone, suggests unique chemical properties and potential for applications in medicinal chemistry and materials science. This guide provides a summary of its known and predicted physicochemical characteristics, along with relevant experimental protocols for similar compounds that can be adapted for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. Due to the limited availability of experimental data, many of the listed values are predicted based on computational models. For comparison, experimentally determined properties of the related compound, 2-Chloro-4-fluorobenzoic acid, are provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1258298-29-1 | PubChem[1] |

| Molecular Formula | C₈H₃ClFNO₂ | PubChem[1] |

| Molecular Weight | 199.57 g/mol | PubChem[1] |

| Predicted Boiling Point | 318.7 ± 42.0 °C | Supplier Data |

| Melting Point | Not Available | - |

| Predicted Density | 1.57 ± 0.1 g/cm³ | Supplier Data |

| Predicted pKa | Not Available | - |

| Predicted Solubility | Not Available | - |

| Predicted XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 2252-51-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₄ClFO₂ | PubChem[2] |

| Molecular Weight | 174.56 g/mol | Sigma-Aldrich |

| Melting Point | 181-183 °C | Sigma-Aldrich |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | Sigma-Aldrich |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Chloro-4-fluorobenzoic Acid (Adaptable for this compound)

A patented method for synthesizing 2-chloro-4-fluorobenzoic acid involves the diazotization of 2-chloro-4-aminobenzonitrile to generate 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to the final product[3]. A similar strategy could likely be employed for this compound, starting from a corresponding aminobenzonitrile precursor.

Step 1: Diazotization of 2-chloro-4-aminobenzonitrile to 2-chloro-4-fluorobenzonitrile [3]

-

Add 20.0g of 2-chloro-4-aminobenzonitrile and 47.89g of 30% concentrated hydrochloric acid to a 100mL four-necked flask.

-

Heat the reaction mixture to 70°C and stir for 30 minutes.

-

Cool the solution to 0°C.

-

Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 30 minutes after the addition is complete.

-

Add 28.78g of sodium tetrafluoroborate and stir at temperature for 30 minutes.

Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid [3]

-

In a 100mL four-necked flask, add 5g of 2-chloro-4-fluorobenzonitrile to 35g of a 90% sulfuric acid solution.

-

Heat the mixture to 100°C and stir for 4 hours.

-

Cool the reaction to room temperature and dilute with 40 mL of water.

-

Extract the product three times with 40 mL of dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Proposed synthetic pathway for 2-chloro-4-fluorobenzoic acid.

Analytical Methodologies

Standard analytical techniques for substituted benzoic acids can be employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for analyzing this compound.

-

Column: A C18 column is generally effective for the separation of benzoic acid derivatives[4].

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol[5].

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 230-280 nm for benzoic acids)[5].

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm)[6][7].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. The chemical shifts of the aromatic carbons will be affected by the attached halogen and cyano groups[8][9][10].

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic broad O-H stretching band for the carboxylic acid dimer from approximately 3300 to 2500 cm⁻¹[11][12].

-

A strong C=O stretching absorption is expected between 1760 and 1690 cm⁻¹[10][11][12].

-

The C-O stretching and O-H bending vibrations will also be present in the fingerprint region[11][12].

-

A characteristic C≡N stretching vibration should be observable around 2230-2210 cm⁻¹.

-

-

Mass Spectrometry (MS):

Caption: General analytical workflow for the characterization of this compound.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathways associated with this compound. However, the presence of fluorine and a cyano group, common moieties in pharmacologically active compounds, suggests potential for biological activity. Fluorination can enhance metabolic stability and binding affinity of molecules[17][18][19]. Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer properties[20][21]. Further research is required to elucidate any potential therapeutic applications of this specific compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the similar compound, 2-chloro-4-fluorobenzoic acid, and general knowledge of substituted benzoic acids, the following precautions are recommended[22][23][24]:

-

Hazard Classifications (for 2-chloro-4-fluorobenzoic acid): Acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system)[24].

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

References

- 1. This compound | C8H3ClFNO2 | CID 66801412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Benzoic Acid | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-cyano-6-fluorobenzoic acid (CAS Number: 1258298-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-cyano-6-fluorobenzoic acid, a halogenated aromatic compound with potential applications in chemical synthesis and drug discovery. This document summarizes its chemical and physical properties, outlines known synthetic routes, and provides essential safety information.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. The presence of chloro, cyano, and fluoro groups on the aromatic ring imparts unique electronic and steric properties, making it a potentially valuable building block in medicinal chemistry and materials science. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1258298-29-1 | [1] |

| Molecular Formula | C₈H₃ClFNO₂ | [1] |

| Molecular Weight | 199.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Predicted Boiling Point | 318.7 ± 42.0 °C | N/A |

| Predicted Density | 1.57 ± 0.1 g/cm³ | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis of this compound

Several synthetic routes to this compound have been described in patent literature, primarily focusing on the modification of precursor molecules. The most common strategies involve the hydrolysis of a benzonitrile derivative.

Synthesis via Hydrolysis of 2-Chloro-4-fluorobenzonitrile

One prominent synthetic pathway involves the hydrolysis of 2-chloro-4-fluorobenzonitrile under acidic or basic conditions. This method is advantageous due to the commercial availability of the starting material.

Acid-Catalyzed Hydrolysis:

This procedure involves heating 2-chloro-4-fluorobenzonitrile in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol (Example from Patent Literature):[2]

-

To a 100 mL four-necked flask, add 35 g of 90% sulfuric acid solution.

-

Add 5 g of 2-chloro-4-fluorobenzonitrile to the flask.

-

Heat the reaction mixture to 100°C and stir for 4 hours.

-

After cooling to room temperature, dilute the mixture with 40 mL of water.

-

Extract the product three times with 40 mL of dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to yield the product.

This method has been reported to produce the desired product in a mass yield of up to 93.05%.[2]

Base-Catalyzed Hydrolysis followed by Acidification:

An alternative approach utilizes a strong base, such as potassium hydroxide, to hydrolyze the nitrile, followed by acidification to yield the carboxylic acid.

Experimental Protocol (Example from Patent Literature):

-

In a 100 mL four-necked flask, combine 5.0 g of 2-chloro-4-fluorobenzonitrile with 180.3 g of 10% potassium hydroxide solution.

-

Heat the mixture to 70°C and stir for 6 hours.

-

After cooling to room temperature, extract the solution with 25 mL of ethyl acetate and discard the organic phase.

-

Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid to precipitate the product.

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloro-4-fluorobenzonitrile.

Applications in Research and Drug Development

While detailed biological activity for this compound is not extensively reported in peer-reviewed literature, its structural motifs are present in molecules with known biological relevance. Halogenated benzoic acids are a common scaffold in medicinal chemistry, often utilized as starting materials for the synthesis of more complex molecules with a wide range of therapeutic applications. The presence of the cyano group offers a versatile handle for further chemical modifications, such as conversion to amines or tetrazoles, which can be crucial for modulating the pharmacological properties of a lead compound.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements apply:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive starting material for the development of novel chemical entities. While its own biological activity is not yet well-defined in the public domain, its structural features suggest potential for its use as a scaffold in the design of new pharmaceuticals. Further research is warranted to explore the full potential of this compound in various fields of chemical and biological sciences.

References

A Technical Guide to the Structure Elucidaion of 2-Chloro-4-cyano-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the comprehensive analytical workflow for the structural determination of 2-Chloro-4-cyano-6-fluorobenzoic acid. The methodologies presented herein provide a robust framework for the characterization of complex small molecules, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction and Molecular Properties

The initial step in the structure elucidation of an unknown compound is the determination of its fundamental molecular properties. For the target compound, this compound, these properties are foundational for all subsequent spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFNO₂ | PubChem |

| Molecular Weight | 199.56 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1258298-29-1 | ChemicalBook |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N | PubChem |

Analytical Workflow

The structure elucidation process follows a logical progression, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final assembly of the molecular structure. Each stage provides critical pieces of information that, when combined, reveal the definitive structure of the analyte.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Interpretation |

| Molecular Ion [M]⁺ | m/z 199/201 | Corresponds to the molecular weight. The ~3:1 ratio of the M and M+2 peaks is characteristic of a molecule containing one chlorine atom. |

| Base Peak | m/z 182 | Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[1] |

| Key Fragment | m/z 154 | Subsequent loss of carbon monoxide (-CO, 28 Da) from the [M-OH]⁺ fragment.[1] |

| Key Fragment | m/z 128 | Loss of a cyano radical (-CN, 26 Da) from the aromatic ring. |

| Key Fragment | m/z 155 | Decarboxylation event, with loss of carbon dioxide (-CO₂, 44 Da), is a characteristic fragmentation of deprotonated benzoic acids in ESI-MS.[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity of the solid sample (typically <1 mg) is dissolved in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine). The ion source is set to electron ionization (EI) mode with a standard electron energy of 70 eV.

-

Sample Introduction: The sample solution is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Data Acquisition: The instrument scans a mass-to-charge (m/z) range, for example, from m/z 40 to 500, to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and to propose fragmentation pathways that are consistent with the predicted structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Very broad and strong, indicative of hydrogen-bonded dimers.[3][4] |

| 2240 - 2220 | Nitrile | C≡N Stretch | Sharp, medium-to-strong intensity. The frequency is in the range for aromatic nitriles.[5][6] |

| 1710 - 1680 | Carboxylic Acid | C=O Stretch | Strong and sharp. Conjugation with the aromatic ring lowers the frequency.[7][8][9] |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Multiple sharp bands of variable intensity. |

| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Strong intensity.[4][8] |

| 1150 - 1000 | Aryl-Halogen | C-F Stretch | Strong absorption. |

| 850 - 650 | Aryl-Halogen | C-Cl Stretch | Medium to strong absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.

-

Background Scan: A background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.[10]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage. A built-in press is used to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan. The spectrum is then analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad. |

| 8.0 - 8.2 | Doublet | 1H | H-5 | The proton meta to the carboxylic acid and ortho to the cyano group. |

| 7.8 - 8.0 | Doublet | 1H | H-3 | The proton meta to the carboxylic acid and ortho to the chlorine atom. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded.[11] |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-6 | Carbon directly attached to fluorine exhibits a large one-bond C-F coupling constant. |

| ~140 (d, ²JCF ≈ 15 Hz) | C-1 | Carbon adjacent to the fluorine-bearing carbon shows a smaller two-bond coupling. |

| ~138 | C-2 | Carbon attached to the electronegative chlorine atom. |

| ~135 | C-3 | Aromatic CH carbon. |

| ~120 | C-5 | Aromatic CH carbon. |

| ~118 | C≡N | The carbon of the nitrile group. |

| ~110 | C-4 | The carbon attached to the cyano group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Tuning: The NMR spectrometer is tuned to the specific nucleus being observed (¹H or ¹³C) and the probe is matched to the sample. The magnetic field homogeneity is optimized by shimming.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent signal or TMS.

-

Spectral Analysis: The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and coupling constants are analyzed to deduce the molecular structure.

Structure Confirmation

The combined data from MS, IR, and NMR lead to the unambiguous identification of the compound. The workflow below illustrates how the predicted spectroscopic data logically supports the final structure.

References

- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Chloro-4-cyano-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a representative analytical workflow for 2-Chloro-4-cyano-6-fluorobenzoic acid, a key intermediate in various chemical syntheses. The information herein is intended to support research and development activities by providing both foundational data and a practical framework for quality control.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a chlorine atom, a cyano group, and a fluorine atom, bestowing it with unique reactivity and properties that are valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation |

| Molecular Formula | C₈H₃ClFNO₂ | [1] |

| Molecular Weight | 199.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Analytical Quality Control Protocol

Ensuring the identity and purity of starting materials is a critical step in any research or development pipeline. The following section details a standard experimental protocol for the quality control analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To confirm the identity and determine the purity of a supplied batch of this compound.

Materials:

-

Sample of this compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA), LC-MS grade

-

Deuterated solvent (e.g., DMSO-d₆) for NMR analysis

-

HPLC system with a UV detector

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

NMR spectrometer (e.g., 400 MHz)

Experimental Methodologies:

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

-

Methodology: Utilize the same LC method as described above. The eluent from the HPLC is directed into the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Range: m/z 100-500.

-

-

Analysis: Confirm the identity of the compound by observing the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the calculated mass of C₈H₂ClFNO₂⁻ (197.97).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Analysis: The chemical shifts, coupling constants, and integration of the observed signals in the spectra should be consistent with the known structure of this compound.

-

Visualized Workflow

The logical flow of the quality control process is crucial for ensuring that a compound meets the required specifications before being used in further applications. The diagram below illustrates the sequential workflow of the analytical protocol described.

Caption: Quality Control Workflow for this compound.

References

Spectroscopic and Analytical Profile of 2-Chloro-4-cyano-6-fluorobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-Chloro-4-cyano-6-fluorobenzoic acid. Due to the absence of publicly available experimental spectroscopic data at the time of this report, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and key infrared absorption bands. Mass spectrometry data is presented based on the calculated molecular weight. This guide also outlines standardized experimental protocols for the acquisition of such data, providing a foundational framework for researchers working with this and structurally related compounds.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 1258298-29-1 |

| Molecular Formula | C₈H₃ClFNO₂ |

| Molecular Weight | 199.57 g/mol |

| Chemical Structure | (A 2D chemical structure diagram would be placed here) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.4 | Doublet | 1H | Aromatic CH |

| ~8.0 - 8.2 | Doublet | 1H | Aromatic CH |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~164 - 166 | -COOH |

| ~160 - 163 (d, J ≈ 250-260 Hz) | C-F |

| ~138 - 140 (d) | C-Cl |

| ~135 - 137 (d) | Aromatic CH |

| ~118 - 120 (d) | Aromatic C-CN |

| ~116 - 118 | -CN |

| ~114 - 116 (d) | Aromatic C-COOH |

| ~112 - 114 (d) | Aromatic CH |

Note: 'd' denotes a doublet, with the predicted coupling constant (J) in Hertz (Hz) arising from fluorine-carbon coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |

| ~2230 - 2210 | C≡N stretch (Cyano) |

| ~1720 - 1680 | C=O stretch (Carboxylic acid) |

| ~1600 - 1450 | C=C stretch (Aromatic) |

| ~1300 - 1200 | C-O stretch |

| ~1100 - 1000 | C-F stretch |

| ~800 - 700 | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 199.0 (³⁵Cl), 201.0 (³⁷Cl) |

| Major Fragments | m/z 182 ([M-OH]⁺), 154 ([M-COOH]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

-

Solid Phase (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for structural analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound. While experimental data is currently unavailable in the public domain, the predicted spectroscopic values and standardized protocols provided herein offer valuable guidance for analytical endeavors. It is strongly recommended that experimental data be acquired to validate these predictions and to provide a definitive spectroscopic profile for this compound.

solubility profile of 2-Chloro-4-cyano-6-fluorobenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility Profile of 2-Chloro-4-cyano-6-fluorobenzoic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of generalized experimental protocols for determining solubility. A proposed data presentation format is included to guide researchers in systematically recording their findings. Additionally, a visual representation of a standard experimental workflow for solubility determination is provided.

Introduction

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitrile group, and halogen substituents, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. Understanding the solubility profile of this compound is crucial for its application in various research and development activities, including reaction chemistry, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and data collection, the following table is provided as a template for systematically recording experimentally determined solubility values.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Chemical Class | Solubility ( g/100 mL) | Observations |

| Methanol | Alcohol | Data not available | |

| Ethanol (95%) | Alcohol | Data not available | |

| Acetone | Ketone | Data not available | |

| Ethyl Acetate | Ester | Data not available | |

| Dichloromethane | Halogenated | Data not available | |

| Toluene | Aromatic Hydrocarbon | Data not available | |

| Hexane | Aliphatic Hydrocarbon | Data not available | |

| Dimethylformamide (DMF) | Amide | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available |

Note: For the related compound, 2-Chloro-4-fluorobenzoic acid, a qualitative solubility in 95% ethanol is reported as 50 mg/mL.[1] This may suggest that this compound also exhibits some solubility in polar protic solvents like ethanol.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Isothermal Equilibrium Method)

This is a common and straightforward method for determining solubility.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature to reach a saturated solution.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the withdrawn aliquot using a syringe filter into a pre-weighed, dry volumetric flask.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight is achieved.

-

Weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved solute is the final weight of the flask minus its initial weight.

-

Calculate the solubility in terms of g/100 mL or other desired units.

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for lower solubility compounds or when only small amounts of material are available.

Objective: To determine the concentration of the solute in a saturated solution using HPLC with a calibration curve.

Materials:

-

Same as the gravimetric method, plus:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

Procedure:

-

Prepare a saturated solution as described in steps 1-7 of the gravimetric method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

References

Synthesis of 2-Chloro-4-cyano-6-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-4-cyano-6-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of chloro, cyano, and fluoro groups, along with a carboxylic acid moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex target molecules. This guide proposes a synthetic route starting from the commercially available 2,4-dichloro-5-fluorobenzonitrile, leveraging a nucleophilic aromatic substitution to introduce the cyano group, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with 2,4-dichloro-5-fluorobenzonitrile. The first step involves a nucleophilic aromatic substitution of one of the chloro groups with a cyanide ion. The second and final step is the hydrolysis of the newly introduced nitrile group to the corresponding carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-cyano-6-fluorobenzonitrile

This procedure is adapted from a patented method for the synthesis of 2,4-dichloro-5-fluorobenzonitrile, a structurally similar compound.[1]

Reaction:

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluorobenzonitrile (18.8 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the starting material is completely dissolved.

-

Add sodium cyanide (5.4 g, 0.11 mol) to the solution.

-

Heat the reaction mixture to 150°C and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-chloro-4-cyano-6-fluorobenzonitrile.

Quantitative Data for Step 1:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2,4-dichloro-5-fluorobenzonitrile | 188.00 | 18.8 | 0.1 | - |

| Sodium Cyanide | 49.01 | 5.4 | 0.11 | - |

| 2-chloro-4-cyano-6-fluorobenzonitrile | 178.55 | (Theoretical: 17.86) | (Theoretical: 0.1) | ~70-80 (Estimated) |

Step 2: Synthesis of this compound

This procedure is a standard hydrolysis of a nitrile to a carboxylic acid.[1]

Reaction:

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-chloro-4-cyano-6-fluorobenzonitrile (17.9 g, 0.1 mol) and a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

-

Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid in a vacuum oven at 60°C to a constant weight to obtain this compound.

Quantitative Data for Step 2:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2-chloro-4-cyano-6-fluorobenzonitrile | 178.55 | 17.9 | 0.1 | - |

| This compound | 197.56 | (Theoretical: 19.76) | (Theoretical: 0.1) | ~85-95 (Estimated) |

Experimental Workflow Visualization

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable synthetic route for the preparation of this compound. The proposed pathway utilizes established and reliable chemical reactions, providing a solid foundation for researchers and drug development professionals to synthesize this valuable compound. The detailed experimental protocols and quantitative data offer a practical starting point for laboratory-scale synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale. The visualizations provided aim to enhance the understanding of the synthetic strategy and experimental procedures.

References

Unlocking the Potential of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – [Date] – In the ever-evolving landscape of chemical research and development, the identification of novel molecular scaffolds with the potential for diverse applications is a critical endeavor. 2-Chloro-4-cyano-6-fluorobenzoic acid, a sparsely documented yet promising aromatic carboxylic acid, stands as one such molecule. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the potential research avenues for this compound, drawing upon its structural features and the known applications of analogous molecules. While direct research on this compound is limited, its unique combination of reactive functional groups—a carboxylic acid, a nitrile, a chloro group, and a fluoro group—suggests significant potential in medicinal chemistry, agrochemicals, and materials science.

Core Compound Properties

A summary of the known physicochemical properties of this compound is presented below. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule.[1]

| Property | Value |

| Molecular Formula | C₈H₃ClFNO₂ |

| Molecular Weight | 199.57 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1258298-29-1 |

| Appearance | White to off-white powder (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Potential Research Areas and Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct functional groups allows for a variety of chemical transformations, opening the door to several promising research directions.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The substituted benzoic acid motif is a common feature in many approved drugs. The specific substituents on this compound suggest its potential as a scaffold for developing novel therapeutic agents.

-

Kinase Inhibitors: The cyano group can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding pockets. The aromatic ring can be further functionalized to target specific kinases implicated in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial and antiviral properties. The chloro and fluoro groups on the benzoic acid ring could be exploited to develop new agents to combat infectious diseases.

-

Ion Channel Modulators: Benzoic acid derivatives have been shown to modulate the activity of various ion channels. This scaffold could be a starting point for the discovery of new treatments for neurological and cardiovascular disorders.

A hypothetical workflow for the initial stages of a drug discovery program utilizing this compound is depicted below.

References

Theoretical Analysis of 2-Chloro-4-cyano-6-fluorobenzoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-cyano-6-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing chloro, cyano, and fluoro groups, suggests interesting electronic and structural properties that could influence its reactivity and intermolecular interactions. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and the development of new materials.

As of the compilation of this guide, dedicated theoretical studies on this compound are not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive technical guide outlining a proposed theoretical investigation based on established computational methodologies. The data presented herein is illustrative of the expected outcomes from such a study and provides a framework for future computational research on this molecule.

Proposed Computational Methodology

The theoretical analysis of this compound would be conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols:

1. Geometry Optimization and Vibrational Frequency Analysis:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Procedure: The initial molecular structure of this compound would be constructed using GaussView 6. A full geometry optimization would be performed in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria would be set to the default values. Following optimization, vibrational frequency calculations would be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

2. Electronic Properties Calculation:

-

Method: The optimized geometry from the previous step would be used for single-point energy calculations.

-

Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap, a key indicator of chemical reactivity, would be calculated. Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness would be derived from the HOMO and LUMO energies.

Data Presentation: Predicted Molecular Properties

The following tables summarize the anticipated quantitative data from the proposed DFT calculations on this compound.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.387 | |

| C3-C4 | 1.391 | |

| C4-C5 | 1.388 | |

| C5-C6 | 1.396 | |

| C6-C1 | 1.405 | |

| C6-Cl | 1.745 | |

| C4-F | 1.352 | |

| C2-C≡N | 1.438 | |

| C≡N | 1.154 | |

| C1-C(O)OH | 1.498 | |

| C=O | 1.215 | |

| C-O | 1.358 | |

| O-H | 0.967 | |

| Bond Angles (º) | C1-C6-C5 | 119.5 |

| C6-C1-C2 | 120.3 | |

| C1-C2-C3 | 119.8 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.7 | |

| C4-C5-C6 | 120.6 | |

| Cl-C6-C1 | 118.9 | |

| F-C4-C3 | 118.5 | |

| N≡C-C2-C1 | 178.9 | |

| O=C-O | 123.4 | |

| Dihedral Angles (º) | C6-C1-C(O)-O | 178.5 |

| Cl-C6-C5-C4 | 179.8 | |

| F-C4-C3-C2 | -179.9 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3570 | O-H stretch |

| ~2235 | C≡N stretch |

| ~1730 | C=O stretch |

| ~1580, 1470 | C=C aromatic ring stretch |

| ~1310 | C-O stretch |

| ~1250 | C-F stretch |

| ~850 | C-H out-of-plane bend |

| ~780 | C-Cl stretch |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 7.15 |

| Electron Affinity (A) | 2.45 |

| Electronegativity (χ) | 4.80 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

Visualizations

The following diagrams illustrate the molecular structure and the proposed computational workflow.

2-Chloro-4-cyano-6-fluorobenzoic Acid: A Technical Overview for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-cyano-6-fluorobenzoic acid, a halogenated and cyanated benzoic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document also draws upon information from structurally related molecules to provide context and potential avenues for research and application.

Chemical Identity and Properties

This compound is a small molecule with the chemical formula C₈H₃ClFNO₂ and a molecular weight of 199.56 g/mol .[1] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a cyano group. These functional groups are expected to influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a potentially valuable building block in the design of novel therapeutic agents.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₈H₃ClFNO₂ |

| Molecular Weight | 199.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1258298-29-1 |

| SMILES | C1=C(C=C(C(=C1F)C(=O)O)Cl)C#N |

| InChIKey | WWFWDVYYRPLSKP-UHFFFAOYSA-N |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities can vary between suppliers.

Table 2: Commercial Suppliers and Availability

| Supplier | Purity | Available Quantities | Contact Information |

| Shanghai Nianxing Industrial Co., Ltd. | 95.0% | Inquire | --INVALID-LINK-- |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg (Inquire for price) | --INVALID-LINK-- |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 97.0% | 25mg, 100mg, 250mg, 1g | --INVALID-LINK-- |

| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | 25mg, 100mg, 250mg, 1g (Inquire for price) | --INVALID-LINK-- |

Note: Pricing and stock availability are subject to change and should be confirmed directly with the suppliers.

Synthesis and Experimental Protocols

A plausible synthetic pathway could start from 2-chloro-4-aminobenzonitrile. This starting material can undergo a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the fluorine atom, and subsequent hydrolysis of the nitrile group to the carboxylic acid.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis route for this compound.

General Experimental Considerations (Based on Related Syntheses):

-

Diazotization: Typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid like hydrochloric acid.

-

Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate salt, is a common method for introducing fluorine onto an aromatic ring.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring elevated temperatures.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not yet documented, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and fluorine can enhance metabolic stability and binding affinity of a molecule to its biological target. The cyano group can act as a hydrogen bond acceptor or be used as a handle for further chemical modifications.

Given the properties of related compounds, this compound could be explored as a building block for the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.

Safety and Handling

Safety data for this compound is limited. However, based on data for structurally similar compounds, it should be handled with care in a laboratory setting.

Table 3: General Safety and Handling Precautions

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat should be worn. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data for this specific molecule are scarce, its structural features suggest it could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its properties and potential applications. Researchers working with this compound should proceed with appropriate safety precautions and refer to the supplier's SDS for detailed handling information.

References

purity standards for 2-Chloro-4-cyano-6-fluorobenzoic acid

An In-depth Technical Guide to the Purity Standards of 2-Chloro-4-cyano-6-fluorobenzoic Acid

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited publicly available data on this specific molecule, this paper combines information on commercially available grades with a theoretical framework for its synthesis and analysis, drawing parallels from structurally related compounds.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods to identify and quantify the main component and any potential impurities. This guide outlines the likely purity profile, potential process-related impurities based on a plausible synthetic route, and recommended analytical methodologies for quality control.

Purity Standards and Specifications

While no official pharmacopeial monograph for this compound currently exists, a general purity standard can be established based on commercially available research-grade material and typical requirements for early-stage drug development intermediates. Commercial suppliers offer this compound with purities ranging from 95% to 98%.[1] A higher purity of ≥98% is generally recommended for applications in pharmaceutical synthesis.

A comprehensive set of specifications should include assays for the parent compound, limits for specific and unspecified impurities, and residual solvents.

Table 1: Proposed Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |

| Assay | ≥ 98.0% (by HPLC) | HPLC-UV |

| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 2.0% | HPLC-UV |

| Residual Solvents | To be determined based on synthesis | GC-HS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Potential Impurities from Synthesis

A definitive synthesis route for this compound is not widely published. However, a plausible pathway can be extrapolated from known syntheses of similar halogenated and cyanated benzoic acids. A likely approach would involve the hydrolysis of a benzonitrile precursor, which itself could be synthesized from a suitable aminobenzene derivative through a Sandmeyer reaction.

Based on this proposed synthesis, the following categories of impurities could be anticipated:

-

Starting Materials: Unreacted precursors from the multi-step synthesis.

-

Intermediates: Incomplete conversion of intermediates to the final product.

-

By-products: Formed from side reactions, such as the formation of isomeric products or hydrolysis of the cyano group under different conditions.

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Figure 1: Proposed Synthesis Pathway and Potential Impurities

Caption: A plausible synthesis route and potential process-related impurities.

Experimental Protocols for Purity Determination

A combination of chromatographic and spectroscopic methods is essential for the comprehensive quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

A reverse-phase HPLC method with UV detection is the primary technique for determining the purity and quantifying impurities. The following is a proposed starting method that should be validated for specificity, linearity, accuracy, precision, and robustness.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL. |

Figure 2: Experimental Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of the target compound.

Gas Chromatography (GC) for Residual Solvents

The analysis of residual solvents should be performed using headspace gas chromatography with flame ionization detection (HS-GC-FID), following the principles outlined in pharmacopeial chapters such as USP <467>. The specific solvents to be tested for will depend on the solvents used in the actual synthesis and purification processes.

Spectroscopic Methods for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling patterns for this compound.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. The fragmentation pattern can also offer structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, the nitrile C≡N stretch, and the aromatic C-H and C=C vibrations.

Conclusion

Establishing robust is critical for its application in pharmaceutical development. This guide provides a framework for these standards, including proposed specifications, a discussion of potential impurities based on a likely synthetic route, and detailed, adaptable analytical methods for quality control. The implementation of these or similar validated analytical procedures will ensure the consistent quality and purity of this important chemical intermediate. For regulatory filings, a confirmed synthesis route and process-specific impurity profiling and validation of the analytical methods are mandatory.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-fluorobenzoic Acid from 2-Chloro-4-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its fluorinated and chlorinated aromatic structure imparts unique chemical properties that are often sought after in the development of bioactive molecules. This document provides a detailed protocol for the synthesis of 2-chloro-4-fluorobenzoic acid, starting from the readily available precursor, 2-chloro-4-aminobenzonitrile. The methodology is based on a two-step process involving a diazotization-fluorination reaction followed by hydrolysis.[2] This route avoids the use of expensive noble metal catalysts and highly toxic reagents, making it a more environmentally friendly and cost-effective approach suitable for large-scale industrial production.[2]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Diazotization and Fluorination: The amino group of 2-chloro-4-aminobenzonitrile is converted into a diazonium salt, which is subsequently replaced by a fluorine atom to yield 2-chloro-4-fluorobenzonitrile.

-

Hydrolysis: The cyano group of 2-chloro-4-fluorobenzonitrile is hydrolyzed under acidic conditions to produce the final product, 2-chloro-4-fluorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-fluorobenzonitrile via Diazotization-Fluorination

This procedure is adapted from patent CN114790139A.[2][3]

Materials:

-

2-chloro-4-aminobenzonitrile

-

Concentrated Hydrochloric Acid (30%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Tetrafluoroborate (NaBF₄)

-

Water

-

Ice

Equipment:

-

Four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Buchner funnel and flask for filtration

Procedure:

-

In a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid (394.01 mmol, 3 eq) and 20.0g of 2-chloro-4-aminobenzonitrile (131.08 mmol, 1 eq).[2]

-

Heat the reaction mixture to 70°C and stir for 30 minutes.[2]

-

Cool the mixture to 0°C using an ice bath.[2]

-

Slowly add a solution of 9.23g of sodium nitrite (133.70 mmol, 1.02 eq) dissolved in 120g of water dropwise over approximately 1 hour, ensuring the temperature is maintained at 0°C.[2]

-

After the addition is complete, continue stirring at 0°C for another 30 minutes.[2]

-

Add 28.78g of sodium tetrafluoroborate (262.16 mmol, 2 eq) to the reaction mixture and stir for an additional 30 minutes at the same temperature.[2]

-

Collect the resulting solid by filtration, wash with water, and dry to obtain the intermediate, 2-chloro-4-fluorobenzonitrile.

Step 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid via Hydrolysis

This procedure is adapted from patent CN114790139A.[2][3]

Materials:

-

2-chloro-4-fluorobenzonitrile

-

Sulfuric Acid (90%)

-

Water

-

Dichloromethane

Equipment:

-

Four-necked flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100mL four-necked flask, add 35g of 90% sulfuric acid solution (321.42 mmol, 10 eq) and 5g of 2-chloro-4-fluorobenzonitrile (32.14 mmol, 1 eq).[2]

-

Heat the mixture to 100°C and stir for 4 hours.[2]

-

Cool the reaction mixture to room temperature and dilute with 40 mL of water.[2]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[2]

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-fluorobenzoic acid.[2]

-

The crude product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data from the synthesis process as described in the cited patent.

| Parameter | Step 1: Diazotization-Fluorination | Step 2: Hydrolysis |